3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Description
This compound features a pyrazole core substituted with a 3-chlorophenyl group at position 3, a formyl group at position 4, and a propanenitrile chain at position 1. Its molecular formula is C₁₃H₁₀ClN₃O (molecular weight: 277.69 g/mol). The formyl and nitrile groups enhance reactivity, making it a valuable intermediate for synthesizing pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-4-formylpyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-12-4-1-3-10(7-12)13-11(9-18)8-17(16-13)6-2-5-15/h1,3-4,7-9H,2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZCNZSREXZPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=O)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Chemical Reactions Analysis
3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring and formyl group allow it to bind to active sites on proteins, potentially inhibiting or modifying their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substituent Variations
Brominated Analogs
- 3-[3-(2-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS: 956369-05-4 Molecular Formula: C₁₃H₁₀BrN₃O (MW: 304.14 g/mol) Key Difference: Bromine at the ortho position of the phenyl ring. Availability: Santa Cruz Biotechnology offers 250 mg ($197) and 1 g ($399) .
- 3-[3-(3-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS: 879362-27-3 Molecular Formula: C₁₃H₁₀BrN₃O (MW: 304.14 g/mol) Key Difference: Bromine at the meta position. Availability: Enamine Ltd. and Santa Cruz Biotechnology list this compound, priced similarly to the 2-bromo analog .
- 3-[3-(4-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS: 255710-83-9 Molecular Formula: C₁₃H₁₀BrN₃O (MW: 304.14 g/mol) Key Difference: Bromine at the para position. Availability: Limited stock; SY140455 (POA pricing) .
Chlorinated Analogs
Functional Group Modifications
Propanenitrile vs. Propanoic Acid
- 3-[3-(3-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid CAS: 1211533-83-3 Molecular Formula: C₁₂H₁₀BrN₃O₃ (MW: 323.13 g/mol) Key Difference: Nitrile replaced with carboxylic acid.
Hydroxy and Methyl Substituents
Structural and Electronic Effects
*EWG = Electron-Withdrawing Group
Biological Activity
3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C13H10ClN3O
- Molecular Weight : 259.69 g/mol
- CAS Number : 381214-36-4
The compound features a pyrazole ring substituted with a chlorophenyl group and an aldehyde functional group, contributing to its reactivity and biological properties.
Synthesis
The synthesis of this compound involves the condensation of appropriate precursors, typically including chlorinated phenyl derivatives and pyrazole intermediates. The detailed synthetic pathway is crucial for ensuring the purity and yield of the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.
- Antifungal Activity : Compounds with similar structures have shown significant antifungal activity against various pathogenic strains. For instance, derivatives containing the pyrazole scaffold have been reported to inhibit fungal growth effectively, suggesting that this compound may exhibit similar properties .
- Antitubercular Activity : The compound's structure suggests potential effectiveness against Mycobacterium tuberculosis, as seen in related pyrazole derivatives which have demonstrated promising antitubercular activity .
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. The presence of the chlorophenyl group may enhance this activity by modulating inflammatory pathways. Studies indicate that compounds with similar moieties can inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for treating inflammation-related disorders .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses.
- Membrane Permeabilization : The compound may disrupt bacterial cell membranes, leading to cell death, as observed in studies on related pyrazole derivatives against Gram-positive bacteria .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antifungal activity against Candida albicans with an IC50 value of 5 µg/mL for similar pyrazole compounds. |
| Study B | Showed effective inhibition of Mycobacterium tuberculosis with MIC values as low as 6.25 µg/mL for related structures. |
| Study C | Reported anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophages treated with pyrazole derivatives. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
